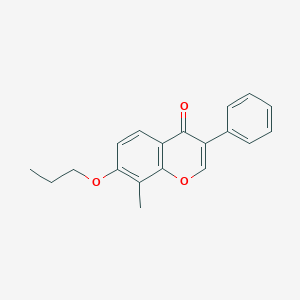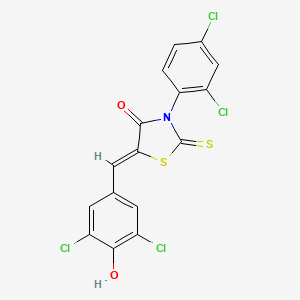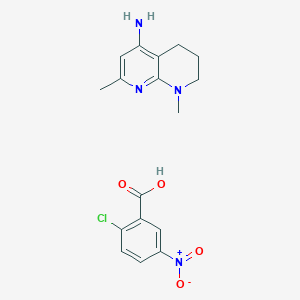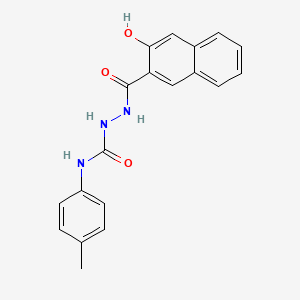![molecular formula C14H20INO5 B4927511 N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate, also known as 4-iodophenmetrazine (4-IPM), is a synthetic compound that belongs to the family of phenethylamines. It is a potent psychostimulant and is structurally related to other popular stimulants such as amphetamines and phenmetrazine. In recent years, 4-IPM has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The exact mechanism of action of 4-IPM is not fully understood, but it is believed to work by increasing the release of dopamine, norepinephrine, and serotonin in the brain. This leads to increased alertness, focus, and mood elevation.
Biochemical and Physiological Effects:
4-IPM has been shown to have several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and can cause insomnia. In addition, it has been shown to have neurotoxic effects on the brain, particularly in the dopaminergic system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-IPM in lab experiments is its potency. It has been shown to be a more potent psychostimulant than other popular stimulants such as amphetamines. However, its neurotoxic effects on the brain can also be a limitation, as it can interfere with the interpretation of results.
Direcciones Futuras
There are several future directions for research involving 4-IPM. One area of interest is its potential use in the treatment of ADHD. It has been shown to have similar effects to other ADHD medications such as methylphenidate, and further research is needed to investigate its efficacy and safety. Another area of interest is its neurotoxic effects on the brain. More research is needed to understand the mechanisms of these effects and to develop strategies to mitigate them. Finally, 4-IPM could also be studied as a potential drug of abuse due to its potent psychostimulant effects. Further research is needed to understand its addictive potential and to develop strategies to prevent its abuse.
Métodos De Síntesis
The synthesis of 4-IPM involves the reaction of 4-iodophenol with 1-bromo-2-butene to form 2-(4-iodophenoxy)butene. This intermediate is then reacted with ethylenediamine to form N-[2-(4-iodophenoxy)ethyl]-1-butanamine. The final step involves the formation of oxalate salt by reacting the amine with oxalic acid.
Aplicaciones Científicas De Investigación
4-IPM has been used in several scientific studies as a research tool to investigate its effects on the central nervous system. It has been shown to have potent psychostimulant effects and has been used to study the mechanisms of action of other stimulants such as amphetamines. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO.C2H2O4/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12;3-1(4)2(5)6/h4-7,14H,2-3,8-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCYGGHRNOFITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-iodophenoxy)ethyl]butan-1-amine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-mercapto-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4927447.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4927450.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propionate](/img/structure/B4927456.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)



![methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4927475.png)


![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4927497.png)

![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)
